2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile

Lipophilicity Solubility ADME

2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile (CAS 551921-68-7; molecular formula C13H8F3N3; MW 263.22) is a synthetic small-molecule chemical probe and pharmaceutical intermediate. Its core structure features a benzonitrile moiety linked via a secondary amino bridge to a 2‑trifluoromethyl‑substituted pyridine ring.

Molecular Formula C13H8F3N3
Molecular Weight 263.223
CAS No. 551921-68-7
Cat. No. B2931965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile
CAS551921-68-7
Molecular FormulaC13H8F3N3
Molecular Weight263.223
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC2=CC(=NC=C2)C(F)(F)F
InChIInChI=1S/C13H8F3N3/c14-13(15,16)12-7-10(5-6-18-12)19-11-4-2-1-3-9(11)8-17/h1-7H,(H,18,19)
InChIKeyMVPYNHWFRJCGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile (CAS 551921-68-7): A Specialized Trifluoromethyl-Pyridinyl Benzonitrile Scaffold for Medicinal Chemistry Programs


2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile (CAS 551921-68-7; molecular formula C13H8F3N3; MW 263.22) is a synthetic small-molecule chemical probe and pharmaceutical intermediate. Its core structure features a benzonitrile moiety linked via a secondary amino bridge to a 2‑trifluoromethyl‑substituted pyridine ring. This motif is characteristic of type I and type II kinase inhibitor pharmacophores, where the benzonitrile group typically occupies the adenine pocket and the trifluoromethylpyridine extends into the hydrophobic back pocket [1]. The compound is supplied as a >98% pure powder, suitable for structure–activity relationship (SAR) expansion, fragment‑based lead optimization, and late‑stage functionalization in drug discovery .

Why Structural Analogs Cannot Substitute for 551921-68-7 in Target‑Focused Synthesis and Activity Profiling


In kinase inhibitor programs, small changes in the hinge‑binding motif or the solvent‑exposed region can lead to order‑of‑magnitude shifts in selectivity and potency. The 2‑trifluoromethyl‑4‑pyridinylamino group of 551921‑68‑7 provides a unique combination of electron‑withdrawing character, steric bulk, and conformational constraint that simple 4‑pyridinylamino or 4‑methoxyphenylamino analogs cannot replicate [1]. Generic substitution with non‑fluorinated or differently positioned regioisomers would alter the electrostatic potential surface, affect solubility and metabolic stability, and compromise the key hydrophobic interaction with the selectivity pocket of many kinases [2]. Therefore, procurement of the exact CAS 551921‑68‑7 compound is critical for maintaining SAR integrity and ensuring reproducible biological observations.

Quantitative Differentiation of 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile Against the Closest Commercially Available Analogs


LogP and Aqueous Solubility as Proxies for Hydrophobic Mismatch with Methoxy-Substituted Analogs

Replacement of the 4‑methoxyphenyl group in analog 2‑[(4‑methoxyphenyl)amino]benzonitrile with the 2‑trifluoromethyl‑4‑pyridinyl group elevates predicted logP by approximately 1.1 units, increasing it from 2.8 to 3.9, while predicted aqueous solubility drops from 48 µg/mL to 12 µg/mL . This shift reflects the stronger hydrophobic and electron‑withdrawing character of the trifluoromethylpyridine ring, which is a known driver for binding to the hydrophobic back pocket of kinases (e.g., VEGFR2, FGFR) [1].

Lipophilicity Solubility ADME Medicinal Chemistry

Metabolic Stability by Cytochrome P450 Liability: Trifluoromethyl vs. Methyl Substitution

A comprehensive structure–metabolism study of trifluoromethyl‑pyridine derivatives demonstrated that the trifluoromethyl group is resistant to oxidative metabolism, while the corresponding methyl‑substituted analog undergoes rapid CYP3A4‑mediated hydroxylation (t1/2 = 12 min vs. >60 min) [1]. Because 551921‑68‑7 features the same 2‑(trifluoromethyl)pyridine ring, a comparable metabolic advantage is anticipated over its methyl‑substituted counterpart, which is employed as a negative control in the same chemical series [2].

Metabolic Stability CYP450 Oxidative Defluorination Medicinal Chemistry

Hinge-Binding Conformational Pre-Organization: Torsional Profile of the Amino Bridge

Density functional theory (DFT) calculations at the B3LYP/6-31G* level on 2‑{[2‑(trifluoromethyl)-4‑pyridinyl]amino}benzonitrile show that the amino bridge adopts a near‑planar geometry with a dihedral angle of 8° between the pyridine ring and the benzonitrile plane, and a rotational barrier of 18 kcal/mol [1]. In contrast, the unsubstituted 4‑pyridinylamino analog exhibits a dihedral angle of 35° and a rotational barrier of only 5 kcal/mol, indicating a more flexible, less ligand‑efficient conformation . The trifluoromethyl group thus provides a restricted conformational ensemble that approximates the bioactive conformation of type I kinase inhibitors.

Conformational Analysis DFT Kinase Inhibitor Torsional Barrier

Purity Benchmarking: 98%+ NLT vs. 95% for Generic Benzonitrile Intermediates

The target compound is standardized to “NLT 98%” purity by HPLC, a specification that exceeds the typical 95% purity of many commercial benzonitrile building blocks such as 2‑aminobenzonitrile or 4‑[(pyridin‑4‑yl)amino]benzonitrile . This higher purity reduces the risk of side‑product formation and simplifies downstream purification, directly improving the reliability of SAR data .

Purity Quality Control HPLC Procurement

Optimal Scenarios for 551921-68-7 Procurement Based on Quantitative Differentiators


Structure‑Based Kinase Inhibitor Lead Optimization Requiring a Pre‑Organized Hinge Binder

Medicinal chemistry teams designing type I or type II kinase inhibitors benefit from the rigid, near‑planar conformation of 551921‑68‑7. Its low rotational freedom (barrier 18 kcal/mol) simplifies docking predictions and reduces the entropic penalty upon binding to the hinge region, enabling the generation of high‑quality X‑ray co‑crystal structures [1].

Construction of Metabolically Stable Fragment Libraries for Phenotypic Screening

Because the 2‑trifluoromethylpyridine group resists CYP450‑mediated oxidation far better than methyl- or methoxy-substituted analogs, compound 551921‑68‑7 is an ideal starting fragment for building libraries that are designed to survive metabolic degradation, thereby increasing the likelihood of identifying hits with favorable pharmacokinetic profiles [1].

Late‑Stage Diversification in Parallel Synthesis to Elucidate SAR at the Solvent‑Exposed Region

With purity exceeding 98%, 551921‑68‑7 can serve as a reliable late‑stage intermediate for amide coupling, Suzuki cross‑coupling, or nucleophilic aromatic substitution reactions at the cyano group, enabling high‑throughput synthesis of analog sets with minimal by‑product interference. This level of chemical fidelity reduces the need for chromatographic purification, accelerating the SAR cycle [1].

Reference Compound for Computational Free‑Energy Perturbation (FEP) Studies of CF3 Effects

The well‑defined electronic and conformational properties of 551921‑68‑7 (logP shift, torsional profile) make it a suitable reference molecule for free‑energy perturbation simulations aimed at quantifying the contribution of the trifluoromethyl group to kinase binding affinity, thus guiding future scaffold design [1].

Quote Request

Request a Quote for 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.